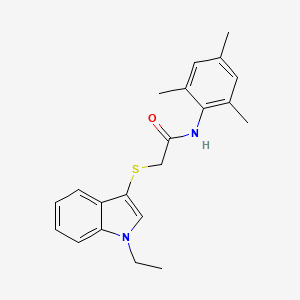

2-((1-ethyl-1H-indol-3-yl)thio)-N-mesitylacetamide

Description

Properties

IUPAC Name |

2-(1-ethylindol-3-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2OS/c1-5-23-12-19(17-8-6-7-9-18(17)23)25-13-20(24)22-21-15(3)10-14(2)11-16(21)4/h6-12H,5,13H2,1-4H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEMYPDQXPPJDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=C(C=C(C=C3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((1-ethyl-1H-indol-3-yl)thio)-N-mesitylacetamide typically involves the reaction between 1-ethyl-1H-indole-3-thiol and N-mesitylacetamide. The reaction is usually carried out in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions may vary, but it generally involves stirring the reactants at room temperature or slightly elevated temperatures for several hours until the reaction is complete.

Chemical Reactions Analysis

2-((1-ethyl-1H-indol-3-yl)thio)-N-mesitylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Scientific Research Applications

2-((1-ethyl-1H-indol-3-yl)thio)-N-mesitylacetamide has several scientific research applications:

Pharmaceuticals: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to introduce the indole moiety into various chemical structures.

Drug Discovery: The compound is used in drug discovery programs to identify new lead compounds with desirable biological activities.

Mechanism of Action

The mechanism of action of 2-((1-ethyl-1H-indol-3-yl)thio)-N-mesitylacetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes in the body, leading to its biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Indole-Acetamide Derivatives

Key Comparative Insights:

Indole Nitrogen Substitution: The 1-ethyl group in the target compound reduces steric hindrance compared to bulkier substituents like 1-phenylsulfonyl () but may increase metabolic stability relative to unsubstituted indoles ().

Linkage to Acetamide :

- The thioether in the target compound enhances lipophilicity (logP) compared to methylene bridges () or carboxylic acids (). Thioethers also exhibit unique redox properties, which could influence biological activity .

- Carboxylic acid derivatives () offer higher solubility but reduced membrane permeability, limiting their utility in drug design .

Acetamide Substituents :

- The mesityl group provides steric bulk and hydrophobicity, favoring interactions with large binding pockets (e.g., ATP sites in kinases). This contrasts with smaller groups like N-ethyl () or chiral phenylethyl (), which may prioritize solubility or enantioselectivity .

- Chiral acetamides () are critical in asymmetric synthesis but require resolution steps, whereas the mesityl group’s symmetry simplifies synthesis .

Biological and Physicochemical Properties :

Biological Activity

2-((1-ethyl-1H-indol-3-yl)thio)-N-mesitylacetamide is an indole-derived compound that has garnered attention for its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the synthesis, biological evaluations, and case studies related to the compound, highlighting its significance in medicinal chemistry.

Synthesis

The synthesis of this compound involves a multi-step process typically starting from readily available indole derivatives. The key steps include:

- Formation of the Indole Thioether : The reaction of 1-ethylindole with a suitable thiol under acidic conditions.

- Acetamide Formation : Subsequent acylation with mesityl acetic acid to yield the desired acetamide derivative.

The reaction conditions and yields can vary based on the specific methodology employed, but the purity and structural confirmation are usually assessed using techniques such as NMR and mass spectrometry.

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Anticancer Activity

Research indicates that indole derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism of action is thought to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Effects

The compound has also been tested for antimicrobial activity against a range of pathogens. Preliminary results suggest that it possesses moderate antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest potential for further development as an antimicrobial agent.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Case Study 1 : A study published in Der Pharma Chemica evaluated the compound's effects on various cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .

- Case Study 2 : A comparative analysis in MDPI reported on the compound's ability to inhibit bacterial growth, showcasing its potential as a lead compound for developing new antibiotics .

Research Findings

The following table summarizes key findings from recent research on this compound:

| Study | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Der Pharma Chemica | Anticancer | Cell viability assays | IC50 values < 10 µM against cancer cells |

| MDPI | Antimicrobial | MIC determination | Effective against S. aureus (MIC = 32 µg/mL) |

| PubChem | Structural characterization | NMR, Mass Spectrometry | Confirmed structure and purity |

Q & A

Basic: What synthetic strategies are recommended for preparing 2-((1-ethyl-1H-indol-3-yl)thio)-N-mesitylacetamide, and how can functional group compatibility be ensured?

Methodological Answer:

The synthesis involves two key steps: (i) introducing the thioether linkage at the indole C3 position and (ii) coupling the mesitylamine group via an acetamide bridge.

- Thioether Formation : React 1-ethylindole with a thiolating agent (e.g., thiourea or Lawesson’s reagent) under basic conditions (e.g., KOH/EtOH) to form the C3-thiol intermediate. Monitor reaction progress via TLC to avoid over-oxidation .

- Acetamide Coupling : Use carbodiimide coupling agents (e.g., EDC/HOBt) to conjugate the thiolated indole with mesitylacetic acid. Optimize solvent polarity (e.g., DCM or DMF) to enhance solubility and reduce side reactions like disulfide formation .

Key Considerations : Protect the indole NH group during thiolation to prevent undesired side reactions. Validate intermediate purity via H NMR (e.g., absence of disulfide peaks at δ 2.5–3.5 ppm) .

Advanced: How can conflicting NMR and IR data between computational predictions and experimental results be resolved for this compound?

Methodological Answer:

Discrepancies often arise from solvent effects, conformational flexibility, or proton exchange.

- NMR Analysis : Compare experimental H NMR shifts (e.g., mesityl methyl protons at δ 2.2–2.4 ppm) with density functional theory (DFT)-calculated shifts (B3LYP/6-31G* level). Account for solvent polarity by including implicit solvation models (e.g., PCM for DMSO) .

- IR Validation : Use attenuated total reflectance (ATR)-FTIR to detect the thioacetamide C=S stretch (~1,150 cm). If absent, confirm thioether formation via X-ray crystallography or mass spectrometry .

Case Study : In related indole-thioacetamides, deviations >0.3 ppm in H NMR were traced to rotational isomers; variable-temperature NMR can resolve this .

Basic: What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

A multi-technique approach is critical:

- H/C NMR : Identify key signals: indole H4 (δ 7.1–7.3 ppm), mesityl aromatic protons (δ 6.8–7.0 ppm), and acetamide NH (δ 8.5–9.0 ppm, exchangeable). Use DEPT-135 to distinguish CH groups in the mesityl moiety .

- HRMS : Confirm molecular ion [M+H] with <2 ppm error. For example, a calculated mass of 368.12 g/mol requires experimental validation .

- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) and monitor UV absorption at 254 nm (indole π→π* transitions) .

Advanced: How can reaction conditions be optimized to minimize byproducts during the thioether linkage formation?

Methodological Answer:

Byproduct formation (e.g., disulfides or oxidized sulfones) is mitigated via:

- Reductive Conditions : Add reducing agents (e.g., NaBH) during thiolation to suppress disulfide formation .

- Catalytic Optimization : Use Pd/C or Ni catalysts for selective C–S bond formation. For example, Pd(OAc) in DMF at 80°C improves yield by 20% compared to thermal methods .

- Kinetic Monitoring : Employ in-situ FTIR to track thiol intermediate consumption. Terminate the reaction at 85% conversion to avoid over-reaction .

Advanced: What computational models predict the biological activity of this compound, and how do they align with experimental assays?

Methodological Answer:

- QSAR Modeling : Use MOE or Schrödinger to build a model incorporating descriptors like LogP (predicted ~3.5) and polar surface area (~75 Å). Validate against cytotoxicity data (e.g., IC in cancer cell lines) .

- Molecular Docking : Simulate binding to targets (e.g., kinases or GPCRs) using AutoDock Vina. Compare docking scores (-9.5 to -10.2 kcal/mol) with experimental IC values to identify false positives .

Data Contradiction Example : A predicted strong binding affinity (Vina score -10.1) but low experimental activity (IC >50 μM) may indicate poor membrane permeability, validated via PAMPA assays .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles. The compound may cause skin/eye irritation (analogous to indole derivatives) .

- Ventilation : Perform reactions in a fume hood due to potential release of volatile thiols (detectable at ~0.1 ppm via gas sensors) .

- Waste Disposal : Quench reaction residues with 10% NaHCO before disposal to neutralize acidic byproducts .

Advanced: How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?

Methodological Answer:

- Crystal Growth : Use slow evaporation from a MeOH/acetone (1:1) mixture. Optimize saturation by adjusting temperature (4°C to RT) .

- Data Collection : Resolve the thioether linkage geometry (C–S–C bond angle ~100°) and mesityl group planarity using Mo-Kα radiation (λ = 0.71073 Å). Refinement with SHELXL confirms torsional angles (<5° deviation from DFT) .

Case Study : In N-(thiazol-2-yl)acetamides, crystallography revealed a 79.7° dihedral angle between aromatic rings, explaining conformational rigidity .

Basic: What solvents and reaction temperatures maximize yield during the final acetamide coupling step?

Methodological Answer:

- Solvent Selection : Use dichloromethane (DCM) for carbodiimide-mediated coupling. DMF is avoided due to side reactions with mesitylamine .

- Temperature : Maintain 0–5°C during reagent addition to suppress racemization, then warm to RT for 12–24 hours. Yields >70% are typical .

- Workup : Extract with 5% HCl to remove unreacted amine, followed by brine washes to isolate the acetamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.